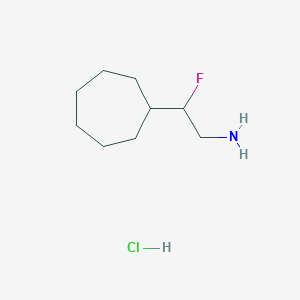
5-Hexene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hexene-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. It features a sulfonamide group (-SO2NH2) attached to a hexene chain, making it a versatile compound in various chemical reactions and applications. This compound is part of the broader class of sulfonamides, which are known for their significant roles in pharmaceuticals, agrochemicals, and other industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexene-1-sulfonamide typically involves the reaction of hexene with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective processes is emphasized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: 5-Hexene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
5-Hexene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 5-Hexene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
相似化合物的比较
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: 5-Hexene-1-sulfonamide is unique due to its hexene chain, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This structural difference allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various applications .
属性
CAS 编号 |
291514-03-9 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
hex-5-ene-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2,(H2,7,8,9) |
InChI 键 |
LSFJITYQURUVQY-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)

![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)








